
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea is an organic compound characterized by the presence of two chlorophenyl groups attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline and 4-chloroaniline with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Isocyanate: 2-chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.
Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 4-chloroaniline to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene handling.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-chloroaniline and 4-chloroaniline are the primary products.
科学研究应用
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins. This dual interaction mechanism makes it a versatile compound in drug design and biochemical studies.
相似化合物的比较
- 1-(2-Chlorophenyl)-3-(4-bromophenyl)urea
- 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea
- 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea
Comparison: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea is unique due to the presence of two chlorophenyl groups, which confer distinct electronic and steric properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), it exhibits different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
13208-68-9 |
|---|---|
分子式 |
C13H10Cl2N2O |
分子量 |
281.13 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) |
InChI 键 |
KASPPLQOOHZAID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


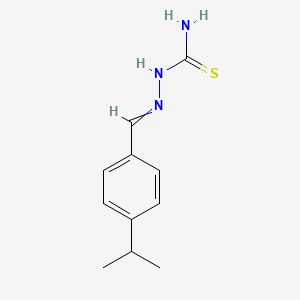
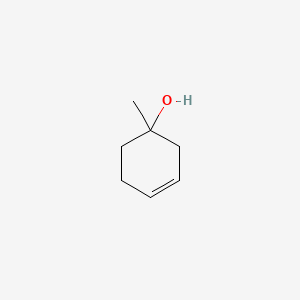
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
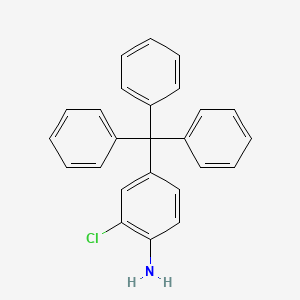
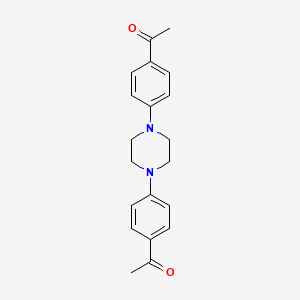


![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)

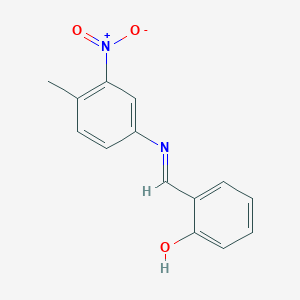


![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)
![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
